molecular formula C20H23N3O2S B2965742 (4-Benzylpiperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone CAS No. 1286703-48-7

(4-Benzylpiperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

Cat. No. B2965742
M. Wt: 369.48
InChI Key: PHJKPEPCSCWNCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzylpiperazin-1-yl group and a thiophene-2-carbonyl azetidin-3-yl methanone group . The exact structure would need to be confirmed by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures related to (4-Benzylpiperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone have been synthesized and characterized to explore their chemical properties and potential applications. For example, novel synthetic routes have been developed for creating compounds with benzylpiperazine and thiophene components, focusing on their structural characterization and potential for further chemical modifications (Pouzet et al., 1998). These studies provide insights into the chemical behavior and reactivity of such compounds, laying the groundwork for their application in various scientific research areas.

Biological Activities

Several studies have investigated the biological activities of compounds structurally related to (4-Benzylpiperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone. For instance, compounds featuring benzylpiperazine and thiophene groups have been examined for their antimicrobial properties, showing potential as new antimicrobial agents against a range of bacterial and fungal strains (Patel et al., 2011). Additionally, certain derivatives have demonstrated potent inhibitory effects on tubulin polymerization, highlighting their potential for cancer therapy by inducing cell cycle arrest in tumor cells (Prinz et al., 2017).

Molecular Docking and Drug Design

The chemical scaffolds similar to (4-Benzylpiperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone have also been subjects of molecular docking studies aimed at understanding their interactions with biological targets. These studies contribute to drug design efforts by identifying key interactions responsible for biological activity, enabling the development of more potent and selective therapeutic agents (Shahana & Yardily, 2020).

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-19(17-14-23(15-17)20(25)18-7-4-12-26-18)22-10-8-21(9-11-22)13-16-5-2-1-3-6-16/h1-7,12,17H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJKPEPCSCWNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3CN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

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